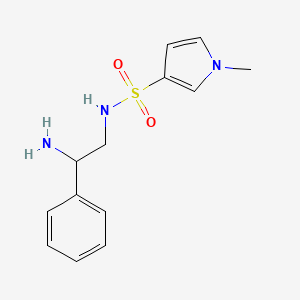

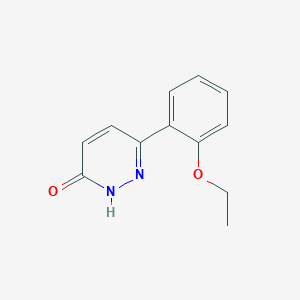

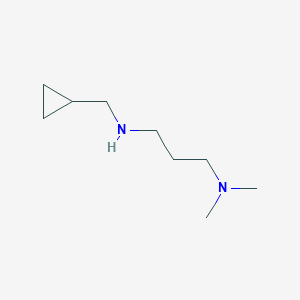

![molecular formula C9H9ClO3 B1419026 (S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol CAS No. 189683-24-7](/img/structure/B1419026.png)

(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

Übersicht

Beschreibung

Methanol, also known as methyl alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used in a wide range of applications, including as a solvent for paints and plastics, and as an ingredient in various products .

Molecular Structure Analysis

Methanol is an organic chemical compound and the simplest aliphatic alcohol, with the chemical formula CH3OH . It consists of a methyl group linked to a hydroxyl group .

Chemical Reactions Analysis

In the methanol utilization process, methanol dehydrogenase (Mdh) is a primary enzyme that converts methanol to formaldehyde .

Physical And Chemical Properties Analysis

Methanol is a fairly volatile liquid. It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It forms explosive mixtures with air and burns with a nonluminous flame .

Wissenschaftliche Forschungsanwendungen

Methanol as a Renewable Fuel Source

Methanol is gaining attention as a renewable fuel source. It can be produced from biomass, making it a sustainable alternative to fossil fuels. The combustion of biomethanol significantly reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulfur oxide emission . This makes it an environmentally friendly option for the transportation industry, which is a major contributor to carbon dioxide emissions.

Methanol Economy and Fuel Cells

The concept of a methanol economy, where methanol serves as a key energy carrier, is being explored. Methanol can be used in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming . This process converts methanol into hydrogen-rich gas, which can then be used to generate electricity, making it a promising route for clean energy production.

Direct Methanol Fuel Cells (DMFC)

Direct Methanol Fuel Cells are a type of fuel cell that can directly utilize methanol as fuel. They offer potential applications in transportation (cars, buses, trucks, trains), portable devices (laptops, smartphones), stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .

Hydrogen Production

Methanol can be reformed to produce hydrogen, which is a clean fuel for various applications, including fuel cells. The integration of a methanol steam reforming cell with a high-temperature polymer electrolyte fuel cell can create a synergetic system for efficient hydrogen generation .

Biochemical Conversion to Methane

Methanogenic archaea can convert CO2 or small organic molecules to methane, a process known as methanogenesis. This biological conversion of CO2 to methane can be used for energy storage, vehicle fuel, electricity production, or as a base chemical for synthesis . The process is tolerant against impurities, making it suitable for using CO2-rich waste gas streams.

Biotechnological Applications

Methanol serves as an attractive substrate for biotechnological applications due to its abundance and low price. It can be used for the bioconversion of methanol to chemicals, alleviating environmental concerns and reducing dependency on petroleum feedstock . Methylotrophs, organisms that utilize methanol as their sole carbon source, can produce various valuable chemicals, offering a promising avenue for a methanol-based economy.

Renewable Methanol Production

Renewable methanol production is a key area of research, with the potential to become cost-competitive in the future. Policies and technological advancements are being explored to produce renewable methanol at a reasonable cost, which could significantly impact the chemical industry .

Environmental Impact and Techno-Economy

The production and utilization of methanol are also studied from an environmental and techno-economic perspective. The goal is to understand the viability of methanol as a cleaner energy source and its impact on the economy, considering factors like feedstock characteristics, initial investment, and plant location .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

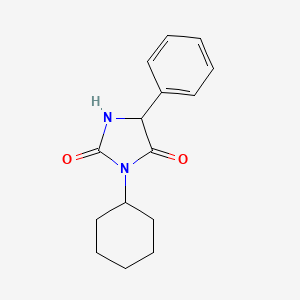

[(2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINDSYFYHYUEU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

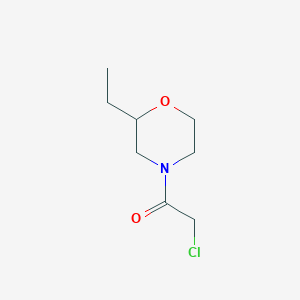

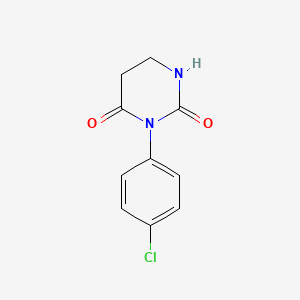

![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)